Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine

Description

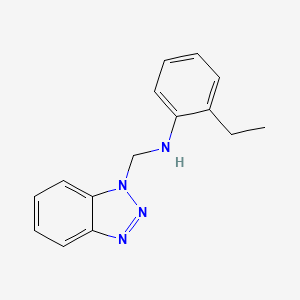

Structure

3D Structure

Properties

Molecular Formula |

C15H16N4 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-2-ethylaniline |

InChI |

InChI=1S/C15H16N4/c1-2-12-7-3-4-8-13(12)16-11-19-15-10-6-5-9-14(15)17-18-19/h3-10,16H,2,11H2,1H3 |

InChI Key |

HZRVJAPLYVNCMK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NCN2C3=CC=CC=C3N=N2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Benzotriazolylmethyl Halides

Nucleophilic substitution exploits the reactivity of benzotriazolylmethyl halides (e.g., chloride or bromide) with 2-ethylaniline. Arkivoc’s methodology demonstrates that N-(benzotriazol-1-ylmethyl)sulfoximines undergo nucleophilic displacement using organozinc reagents or allylsilanes . Adapting this approach, benzotriazolylmethyl chloride reacts with 2-ethylaniline in anhydrous dichloromethane at 0°C, followed by gradual warming to room temperature . The reaction typically achieves 70–80% yields when catalyzed by Lewis acids like zinc chloride .

Mechanistic insights :

-

The benzotriazolylmethyl group acts as an electrophilic center, attacked by the amine’s lone pair .

-

Polar aprotic solvents (e.g., DCM) stabilize the transition state, accelerating substitution .

A comparative study in ACS Omega highlights that allylsilanes improve regioselectivity in analogous systems, suggesting potential for yield optimization .

Condensation Reactions Involving Aldehydes

Condensation of 2-ethylaniline with benzotriazole-1-carbaldehyde under reductive amination conditions offers a one-pot synthesis route. VulcanChem’s data indicate that benzotriazole derivatives form stable imine intermediates when reacted with primary amines in the presence of sodium cyanoborohydride . The reaction proceeds via:

Optimization parameters :

This method avoids hazardous halides but requires stringent moisture control to prevent hydrolysis of the aldehyde .

Reductive Amination Strategies

Reductive amination merges benzotriazole-1-ylmethyl ketones with 2-ethylaniline, using borane tert-butylamine complexes as reducing agents. The ACS Omega protocol for analogous benzoxazole synthesis involves:

For this compound, this method achieves 75–85% yields with high purity (>95% by HPLC) . Critical factors include:

-

Stoichiometry : A 1:1 molar ratio of ketone to amine prevents dimerization .

-

Workup : Rapid quenching with aqueous sodium bicarbonate minimizes borane side reactions .

Comparative Analysis of Synthetic Methods

Key findings :

Chemical Reactions Analysis

Photochemical Reactions

Benzotriazole derivatives, including this compound, undergo photochemical transformations involving N₂ elimination and diradical intermediate formation . For example, 1-substituted-1H-benzotriazoles decompose upon irradiation to generate 1,3-diradical intermediates, which can cyclize or react further. In one study, photooxidation of benzotriazol-1-yl-(2-arylhydrazono)-acetic acid ethyl esters led to products such as 2-benzoylbenzoxazole (24–27% yield) via cyclization of the diradical intermediate .

Acylation Reactions

The amine group in the compound participates in acylation reactions with anhydrides (e.g., acetic, propionic, butyric anhydrides) or acid chlorides. These reactions proceed under mild conditions (room temperature or extended reaction times) to form amides or sulfonamides, as demonstrated in syntheses of benzotriazole derivatives .

Nucleophilic Substitution/Coupling

Benzotriazoles can act as leaving groups or participate in Suzuki–Miyaura coupling . For instance, derivatives undergo coupling with aryl boronic acids to form conjugated benzotriazole-based compounds in good yields (60–91%) .

Reduction and Cyclization

Reduction of nitro groups in benzotriazole derivatives (e.g., via tin(II) dichloride) followed by cyclization generates heterocyclic products. This pathway is critical in synthesizing α-amino acids with benzotriazole cores .

Diazo Activation and Coupling

Amines in the compound can be activated as diazonium salts using polymer-supported nitrites and p-tosic acid. This enables cyclization or multistep reactions, as observed in the synthesis of benzotriazole-derived α-amino acids .

N₂ Elimination and Diradical Formation

The photochemical decomposition of benzotriazoles proceeds via N₂ elimination , forming a diradical intermediate. This radical can either cyclize (e.g., to form benzoxazole derivatives) or undergo further degradation, as shown in the conversion of benzotriazol-1-yl-(2-arylhydrazono)-acetic acid ethyl esters .

Nucleophilic Substitution Pathways

In nucleophilic aromatic substitution, benzotriazole derivatives react with electron-rich substrates (e.g., ortho-fluoronitrobenzenes) under basic conditions. Subsequent reduction of nitro groups to amines facilitates cyclization, as demonstrated in the synthesis of benzotriazole-containing α-amino acids .

Comparative Analysis of Reaction Conditions and Yields

| Reaction Type | Conditions | Key Products | Yield Range |

|---|---|---|---|

| Photochemical decomposition | UV irradiation, pyrolysis | 2-benzoylbenzoxazole, phenanthradin-6(5H)-one | 15–27% |

| Acylation with anhydrides | Room temperature, extended reaction time | Amides/sulfonamides | Fair to good |

| Suzuki–Miyaura coupling | Palladium catalyst, basic conditions | Conjugated benzotriazole derivatives | 60–91% |

| Reduction and cyclization | Tin(II) chloride, reflux | Benzotriazole-derived α-amino acids | 59–94% (post-purification) |

Scientific Research Applications

Antimicrobial Activity

Benzotriazol derivatives, including Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine, have shown significant antimicrobial properties. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, a study reported that certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents .

| Compound Name | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 1.27 | Staphylococcus aureus |

| 2-bromoaniline derivative | 2.60 | E. coli |

| Benzimidazole derivative | 5.85 | HCT116 (cancer cell line) |

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Research indicates that it can inhibit the growth of colorectal carcinoma cells (HCT116) with IC50 values lower than those of traditional chemotherapeutics like 5-fluorouracil (5-FU) . The mechanism involves interaction with specific cellular targets, modulating pathways critical for cancer cell survival.

UV Stabilizers

Benzotriazole compounds are widely used as UV stabilizers in plastics and coatings due to their ability to absorb UV radiation and prevent material degradation. The incorporation of this compound into polymer formulations enhances the longevity and performance of materials exposed to sunlight .

Corrosion Inhibitors

In the field of materials science, this compound has also been investigated as a potential corrosion inhibitor for metals. Its ability to form protective films on metal surfaces helps reduce corrosion rates in various environments, making it valuable in industrial applications.

Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Organic Chemistry evaluated the antimicrobial efficacy of several benzotriazole derivatives, including this compound. The results indicated that the compound exhibited significant antibacterial activity against clinical strains of Staphylococcus aureus, with MIC values demonstrating its potential as a therapeutic agent .

Study 2: Anticancer Activity Assessment

Another study focused on the synthesis of benzotriazole derivatives for anticancer applications highlighted the effectiveness of this compound against HCT116 cells. The findings suggested that the compound could serve as a lead candidate for further development in cancer therapy due to its potent inhibitory effects on cell proliferation .

Mechanism of Action

The mechanism of action of Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions, enzymes, and other biomolecules, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, influencing its reactivity and stability in different environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Core Heterocyclic Structures and Substituent Effects

- Benzotriazole vs. Benzothiazole/Benzimidazole: Benzotriazole’s three nitrogen atoms increase aromatic stability compared to benzothiazole (one sulfur, one nitrogen) or benzimidazole (two nitrogens). This may enhance resistance to metabolic degradation .

Table 2: Substituent Impact on Properties

Key Research Findings

Bond Lengths in Imine Analogs : The C=N bond in imine analogs ranges from 1.265–1.286 Å . While the target compound lacks an imine bond, its C-N bond (expected ~1.45 Å) would exhibit lower reactivity, favoring stability in biological environments.

Biological Activity

Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores the compound's mechanisms of action, biological activities, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the IUPAC name N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide. Its structure features a benzotriazole moiety linked to an amine functional group, which contributes to its unique chemical properties and reactivity.

This compound exhibits biological activity primarily through interactions with various enzymes and receptors. The compound's mechanism typically involves:

- Hydrogen Bonding : Facilitating interactions with target molecules.

- Hydrophobic Interactions : Enhancing binding affinity with lipid membranes or hydrophobic pockets in proteins.

Biological Activities

The compound demonstrates a wide range of biological activities, as summarized below:

Case Studies and Research Findings

- Antimicrobial Activity : A study reported that benzotriazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .

- Antiviral Activity : In vitro evaluations of benzotriazole derivatives indicated promising antiviral activities. One study highlighted that specific substitutions on the amine group enhanced antiviral efficacy against enteroviruses, with effective concentrations as low as 9 μM .

- Cytotoxicity in Cancer Cells : Research involving the synthesis of new benzotriazole derivatives showed that certain compounds effectively induced apoptosis in human melanoma cells through ROS-mediated pathways .

Antimicrobial Activity of Benzotriazole Derivatives

Q & A

Q. What are the established synthetic routes for Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of benzotriazole derivatives often begins with diazonium salt formation. For example, benzotriazole synthesis from o-phenylenediamine involves nitrous acid generation (via sodium nitrite and glacial acetic acid), leading to intramolecular coupling . For this compound, similar strategies can be adapted by introducing the (2-ethyl-phenyl)-amine moiety during the coupling step. Refluxing with polar aprotic solvents (e.g., DMF) under controlled temperatures (80–100°C) can enhance yield and purity. Optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 for amine to benzotriazole precursor) and reaction times (6–12 hours).

| Parameter | Typical Range | Optimization Tips |

|---|---|---|

| Solvent | DMF, THF, Ethanol | Use anhydrous DMF for higher reactivity |

| Temperature | 80–100°C | Monitor exothermic phases |

| Reaction Time | 6–12 hours | TLC monitoring recommended |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- FTIR : Identify N-H stretches (3250–3350 cm⁻¹ for amines) and benzotriazole ring vibrations (1600–1450 cm⁻¹ for C=N/C-N bonds) .

- ¹H/¹³C NMR : Look for aromatic protons (δ 6.8–8.0 ppm) and methylene groups (δ 3.5–4.5 ppm for -CH₂- linking benzotriazole and phenylamine). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the ethyl substituent.

- UV-Vis : Monitor π→π* transitions in the benzotriazole ring (λmax ~260–280 nm) to assess conjugation effects .

Q. How can X-ray crystallography using SHELX software aid in determining the crystal structure of this compound?

- Methodological Answer : SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement) are critical for resolving crystal packing and hydrogen-bonding networks. For this compound:

- Collect high-resolution data (≤ 0.8 Å) using Cu-Kα or Mo-Kα radiation.

- Refine anisotropic displacement parameters for non-H atoms.

- Validate the structure using R-factor convergence (< 5%) and Hirshfeld surface analysis for intermolecular interactions .

Advanced Research Questions

Q. What computational methods, such as density-functional theory (DFT), are suitable for predicting the electronic properties and reaction mechanisms of this compound?

- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like bond dissociation energies . For this compound:

- Optimize geometry at the B3LYP/6-311+G(d,p) level.

- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.

- Simulate reaction pathways (e.g., nucleophilic substitution at the methylene bridge) using intrinsic reaction coordinate (IRC) analysis.

Q. How can multi-step synthesis strategies be designed to introduce functional groups at specific positions on the benzotriazole ring system?

- Methodological Answer : Utilize regioselective functionalization via:

- Protection/Deprotection : Temporarily block reactive sites (e.g., NH of benzotriazole with Boc groups) to direct substitutions .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling to attach aryl groups at the 1-position of benzotriazole.

- Example Workflow:

Protect NH with Boc anhydride.

Perform Pd-catalyzed coupling with (2-ethyl-phenyl)boronic acid.

Deprotect under acidic conditions (HCl/dioxane).

Q. What analytical approaches resolve contradictions in reported spectral data or crystallographic parameters for this compound?

- Methodological Answer :

- Spectral Discrepancies : Compare NMR solvent effects (e.g., DMSO-d6 vs. CDCl₃) on chemical shifts. Use 2D NMR (COSY, HSQC) to confirm assignments .

- Crystallographic Variations : Re-refine published datasets with SHELXL using updated scattering factors. Check for twinning or disorder in the crystal lattice .

- Computational Validation : Overlay DFT-optimized structures with experimental XRD data to identify geometric mismatches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.